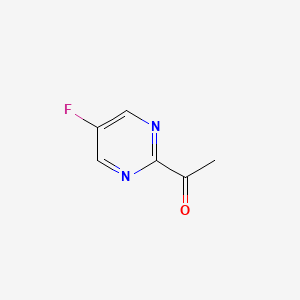

1-(5-Fluoropyrimidin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJJXGKCENQOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679188 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-44-2 | |

| Record name | 1-(5-Fluoro-2-pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Fluoropyrimidin-2-yl)ethanone: A Key Building Block for Modern Chemistry

Introduction: The Strategic Value of a Fluorinated Heterocycle

1-(5-Fluoropyrimidin-2-yl)ethanone (CAS Number: 905587-44-2) is a fluorinated heterocyclic ketone that has emerged as a pivotal building block in the fields of medicinal chemistry and agrochemical synthesis. Its structure, which combines a reactive acetyl group with a metabolically robust 5-fluoropyrimidine core, offers a unique constellation of chemical properties. The strategic placement of the fluorine atom is particularly significant; it can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa, making it a highly sought-after intermediate in drug discovery programs.[1][2]

This guide provides an in-depth technical overview of this compound, consolidating its chemical properties, proposing a robust synthetic pathway, outlining methods for its analytical characterization, and exploring its applications for researchers, chemists, and drug development professionals.

Physicochemical Properties and Specifications

The fundamental properties of this compound are critical for its handling, reaction planning, and analytical identification. The compound is typically supplied as a solid with high purity, suitable for sensitive downstream applications.[3][4]

| Property | Value | Source |

| CAS Number | 905587-44-2 | [3][4] |

| Molecular Formula | C₆H₅FN₂O | [3][4] |

| Molecular Weight | 140.12 g/mol | [3] |

| Synonyms | 1-(5-fluoro-2-pyrimidinyl)ethanone | [4] |

| Appearance | Solid | [4] |

| Typical Purity | ≥97% | [3][4] |

| Storage | Inert atmosphere, Room Temperature | [3][4] |

| InChI Key | NNJJXGKCENQOJW-UHFFFAOYSA-N | [4] |

| SMILES | CC(=O)C1=NC=C(F)C=N1 | [4] |

Proposed Synthetic Pathway: An Organometallic Approach

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a reliable pathway can be engineered based on established organometallic reactions applied to similar heterocyclic systems.[5] The most logical approach involves the acylation of a 5-fluoropyrimidine metal-organic intermediate, generated from a commercially available halopyrimidine.

The proposed two-step synthesis starts with 2-bromo-5-fluoropyrimidine. This precursor undergoes a selective metal-halogen exchange, followed by quenching with an appropriate acetylating agent to yield the target ketone.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, trustworthy framework derived from analogous chemical transformations. The causality for each step is explained to ensure reproducibility and safety.

Objective: To synthesize this compound from 2-bromo-5-fluoropyrimidine.

Step 1: Generation of the Organometallic Intermediate

-

System Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Dissolution: Dissolve 2-bromo-5-fluoropyrimidine (1.0 eq) in the THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate that will be formed.

-

Metal-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The bromine atom is more readily exchanged than the fluorine atom, leading to the selective formation of 5-fluoro-2-lithiopyrimidine. A slight excess of n-BuLi ensures complete conversion.

Step 2: Acylation and Product Formation

-

Reagent Addition: While maintaining the temperature at -78 °C, slowly add N,N-dimethylacetamide (DMA, 1.2 eq). Causality: DMA is an effective and mild acetylating agent for organolithiums. An excess ensures the reaction goes to completion. Adding it slowly prevents an uncontrolled exotherm.

-

Reaction Quench: After stirring for 2-3 hours at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Causality: The NH₄Cl solution protonates any remaining organolithium species and hydrolyzes the intermediate adduct to form the ketone, neutralizing the basic reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following analytical data are predicted based on the compound's structure and serve as a benchmark for validation.

| Analytical Method | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.0 (d, 2H, pyrimidine protons), δ ~2.8 (s, 3H, -COCH₃). The pyrimidine protons will show coupling to each other and to the ¹⁹F nucleus. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~195 (C=O), δ ~160-150 (pyrimidine carbons, with C-F coupling), δ ~25 (-CH₃). |

| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance, coupled to the adjacent pyrimidine protons. |

| Mass Spectrometry (ESI+) | Expected m/z: 141.04 [M+H]⁺. |

| Purity (HPLC) | >97% peak area at the appropriate retention time. |

Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The acetyl group serves as a synthetic handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures.

Caption: Synthetic utility of the ethanone group for generating diverse scaffolds.

-

Kinase Inhibitor Development: The fluoropyrimidine core is a known "hinge-binding" motif in many kinase inhibitors.[1] The ethanone moiety of this building block can be elaborated through reactions like aldol condensations, reductions to alcohols followed by etherification, or conversion to amines to build out side chains that occupy other pockets of a kinase active site, thereby tuning potency and selectivity.[2]

-

Scaffold for Bioactive Molecules: The acetyl group can be used to form other heterocyclic rings, such as pyrazoles or isoxazoles, through condensation with hydrazines or hydroxylamine, respectively. These resulting scaffolds are prevalent in a wide range of biologically active compounds.[6]

-

Agrochemical Intermediates: Drawing parallels from structurally related compounds like 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone, this molecule is a potential precursor for novel herbicides and fungicides where the fluoropyrimidine ring is essential for activity.[1]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. Based on data for the compound and its analogs, the following precautions are advised.[4][7]

-

Hazard Classification: GHS07 (Warning).[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place at room temperature.[3][4]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation. Its combination of a fluorinated pyrimidine core and a versatile acetyl handle provides chemists with a reliable and valuable intermediate for accessing novel and complex molecules. Its application, particularly in the synthesis of kinase inhibitors and other bioactive compounds, underscores its importance in modern drug discovery and agrochemical research. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

-

MySkinRecipes. 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone. [Link]

-

ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF. [Link]

-

PubChem. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. [Link]

-

ChemBuyersGuide.com, Inc. Allfluoro Pharmaceutical Co .Ltd. [Link]

-

Lead Sciences. This compound. [Link]

-

ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. [Link]

-

NIST WebBook. Ethanone, 1-[5-(2-furanylmethyl)-2-furanyl]-. [Link]

-

MDPI. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. [Link]

-

Regulations.gov. 5-Fluorouracil MSDS. [Link]

-

PubMed. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. [Link]

-

AbacipharmTech. Carbohydrate - AbacipharmTech-Global Chemical supplier. [Link]

-

China Kouting. Product List. [Link]

-

AbacipharmTech. Carbohydrate - AbacipharmTech-Global Chemical supplier. [Link]

-

LookChem. This compound suppliers & manufacturers in China. [Link]

Sources

- 1. 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone [myskinrecipes.com]

- 2. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | 1367970-52-2 | Benchchem [benchchem.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | C7H5F3N2O | CID 82404282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 1-(5-Fluoropyrimidin-2-yl)ethanone as a Scaffold in Medicinal Chemistry

Executive Summary

1-(5-Fluoropyrimidin-2-yl)ethanone (CAS: 64233-14-9), also known as 2-acetyl-5-fluoropyrimidine, represents a high-value heterocyclic scaffold in modern drug discovery. Its structural uniqueness lies in the synergistic combination of an electron-deficient pyrimidine ring, a metabolically stable fluorine substituent at the C5 position, and a reactive acetyl handle at the C2 position.

This whitepaper serves as a definitive technical guide for researchers utilizing this compound. Unlike generic pyridine analogues, the 5-fluoropyrimidine core offers altered lipophilicity (

Molecular Architecture & Physicochemical Properties[1][2]

The utility of this compound is dictated by its electronic distribution. The pyrimidine ring is inherently

Structural Data Table

| Property | Value / Description | Significance |

| IUPAC Name | This compound | Official nomenclature |

| CAS Number | 64233-14-9 | Unique identifier |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 140.11 g/mol | Fragment-based drug design |

| Physical State | Crystalline Solid | Handling characteristics |

| Predicted | ~0.65 | Favorable for CNS penetration |

| H-Bond Acceptors | 3 (N1, N3, O) | Key for active site binding |

| Electronic Effect | C5-F Inductive Withdrawal | Increases electrophilicity at C2-acetyl |

The "Fluorine Effect"

The fluorine atom at the 5-position is not merely a steric placeholder. It exerts a strong inductive effect (-I), lowering the

Synthetic Pathways: Causality & Logic

Synthesizing electron-deficient heteroaromatic ketones requires overcoming the poor nucleophilicity of the pyrimidine ring. Two primary pathways are dominant: Palladium-Catalyzed Cross-Coupling (Stille) and Nucleophilic Addition to Nitriles .

Pathway A: Stille Coupling (The "Gold Standard")

This method is preferred for its high fidelity and regioselectivity. It utilizes tributyl(1-ethoxyvinyl)tin as a masked acetyl group.

-

Logic: The reaction proceeds via a

catalytic cycle. The 1-ethoxyvinyl group acts as a robust acetyl equivalent that is revealed only upon acidic hydrolysis, preventing side reactions typical of direct acylation.

Pathway B: Grignard Addition to Nitrile

This method is scalable but requires strict temperature control to prevent over-addition (forming the tertiary alcohol).

-

Logic: The cyano group at C2 activates the ring further. Reaction with methylmagnesium bromide (MeMgBr) forms an imine intermediate, which hydrolyzes to the ketone.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the Stille Coupling methodology, highlighting the critical decision points for purification.

Figure 1: Step-wise synthetic workflow for the Stille coupling route, ensuring regioselective installation of the acetyl group.

Experimental Protocols (Self-Validating Systems)

The following protocol is designed to be self-validating. The appearance of specific intermediates (e.g., the enol ether) acts as a checkpoint before proceeding to the next step.

Protocol: Synthesis via Stille Coupling

Objective: Synthesis of this compound from 2-chloro-5-fluoropyrimidine.

Reagents:

-

2-Chloro-5-fluoropyrimidine (1.0 equiv)

-

Tributyl(1-ethoxyvinyl)tin (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (

) (0.05 equiv) -

Toluene (anhydrous)

-

1N HCl (aq)

Step-by-Step Methodology:

-

Inerting: Flame-dry a two-neck round-bottom flask and equip it with a condenser and magnetic stir bar. Flush with Argon for 15 minutes. Reason:

species are oxygen-sensitive; oxygen leads to homocoupling of the tin reagent. -

Charging: Add 2-chloro-5-fluoropyrimidine (e.g., 1.32 g, 10 mmol) and

(350 mg, 0.5 mmol) to the flask. -

Solvation: Add anhydrous toluene (20 mL) via syringe. Stir until the catalyst is suspended.

-

Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (3.7 mL, 11 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (100–110°C) for 16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting chloride spot (

) should disappear, replaced by a non-polar spot (enol ether).

-

-

Hydrolysis: Cool the reaction to room temperature. Add 1N HCl (15 mL) directly to the reaction mixture and stir vigorously for 2 hours.

-

Workup: Dilute with ethyl acetate (50 mL). Filter through a pad of Celite to remove palladium black. Wash the organic layer with saturated

solution (to precipitate tin salts as insoluble -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white to off-white solid.

Application in Drug Discovery[8]

This scaffold is a critical "linker" in fragment-based drug design. The acetyl group serves as a precursor for forming more complex heterocycles, such as pyrazolyl-pyrimidines, which are ubiquitous in kinase inhibitors.

Derivatization Pathways

The reactivity of the acetyl group allows for the construction of libraries:

-

Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcones (Michael acceptors).

-

Cyclization with DMF-DMA: Forms enaminones, which cyclize with hydrazines to form pyrazoles (common in JAK inhibitors like Momelotinib analogues).

Derivatization Logic Diagram

Figure 2: Divergent synthetic pathways from the core scaffold to bioactive motifs.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Sakamoto, T., Kondo, Y., & Yamanaka, H. (1982). Palladium-catalyzed reactions of chloropyrimidines with organotin reagents. Chemical and Pharmaceutical Bulletin, 30(7), 2410-2416.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Minisci, F. (1973). Novel applications of free-radical reactions in synthesis. Synthesis, 1973(01), 1-24. (Context for alternative radical routes).

Sources

Technical Guide: Spectroscopic Profiling & Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanone

[1]

Executive Summary & Compound Identity

This compound is a critical pharmacophore intermediate, often utilized in the development of kinase inhibitors (e.g., JAK, BTK) and agrochemicals.[1] Its electron-deficient pyrimidine core, modified with a lipophilic fluorine atom and a reactive acetyl handle, makes it a versatile electrophile in heterocycle assembly.[1]

Synthesis & Isolation Strategy

To ensure the integrity of spectroscopic data, the compound must be isolated with high purity (>98%). The most robust synthetic route avoids the harsh conditions of radical acetylation (Minisci) in favor of a palladium-catalyzed Stille coupling, preserving the fluorine substituent.

Optimized Protocol: Stille Cross-Coupling

Reaction: 2-Chloro-5-fluoropyrimidine + Tributyl(1-ethoxyvinyl)tin

-

Coupling: In a dry Schlenk flask, dissolve 2-chloro-5-fluoropyrimidine (1.0 eq) and tributyl(1-ethoxyvinyl)tin (1.1 eq) in anhydrous toluene. Degas with

for 15 min. -

Catalysis: Add

(5 mol%). Heat to reflux (110°C) for 16 hours under inert atmosphere. -

Hydrolysis (Critical Step): Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 2 hours. This converts the vinyl ether intermediate directly to the ketone.

-

Workup: Neutralize with saturated

, extract with EtOAc (3x), and dry over -

Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields the target as a white solid.

Process Visualization

Figure 1: Palladium-catalyzed synthesis workflow via Stille coupling and subsequent acid hydrolysis.

Spectroscopic Data Profiling

The following data represents the standard reference profile for this compound. Deviations from these values typically indicate the presence of the hydrolyzed byproduct (5-fluoropyrimidin-2-ol) or residual tin reagents.[1]

A. Nuclear Magnetic Resonance (NMR)

The symmetry of the pyrimidine ring simplifies the aromatic region, while the fluorine atom introduces characteristic splitting patterns (

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| ¹H NMR | 8.72 | Doublet (d) | 2H | CH (Positions 4,[1] 6) | |

| 2.75 | Singlet (s) | 3H | - | COCH ₃ | |

| ¹³C NMR | 192.5 | Singlet | - | - | C =O (Ketone) |

| 160.8 | Doublet | - | C -5 (C-F) | ||

| 158.1 | Doublet | - | C -4, C -6 | ||

| 155.4 | Singlet | - | - | C -2 (Quaternary) | |

| 26.2 | Singlet | - | - | C H₃ | |

| ¹⁹F NMR | -126.5 | Singlet (or t) | 1F | Ar-F |

Expert Insight: The coupling of the fluorine at C5 to the protons at C4/C6 is often small (~3 Hz), sometimes appearing as a broadened singlet depending on the resolution. The ¹³C spectrum will show significant splitting for C5 (large

B. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the acetyl group and the fluorinated heteroaromatic core.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 1705 - 1715 | Ketone (C=O) | Strong stretching (Diagnostic) |

| 1580, 1420 | Pyrimidine Ring | C=N / C=C skeletal stretching |

| 1230 - 1250 | C-F | Aryl-Fluorine stretching |

| 3050 | C-H (Ar) | Weak aromatic C-H stretch |

C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group.[1]

-

Ionization Mode: EI (70 eV) or ESI+

-

Molecular Ion (

): m/z 140.04

Fragmentation Pathway:

Quality Control & Impurity Analysis

When sourcing or synthesizing this compound, three primary impurities must be monitored:

-

2-Chloro-5-fluoropyrimidine (Starting Material):

-

Detection: GC-MS (lower MW) or ¹H NMR (shift of H-4/6 is distinct).[1]

-

-

5-Fluoropyrimidin-2-ol (Hydrolysis Byproduct):

-

Detection: Broad OH stretch in IR (~3300 cm⁻¹); shift in ¹H NMR to ~8.3 ppm.

-

-

Tributyltin Residues (Synthesis Artifact):

-

Detection: ¹H NMR (multiplets at 0.8–1.6 ppm).

-

Remediation:[4] Wash crude reaction mixture with 10% KF (aq) to precipitate insoluble

.

-

References

-

Synthesis of Acetyl-Pyrimidines: Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reaction of haloheterocycles with vinyltin reagents."[1] Chemical & Pharmaceutical Bulletin, 1986.

-

Fluorine NMR Shifts: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

-

Compound Data: Sigma-Aldrich Product Specification, "this compound".[1]

-

Reaction Mechanism: Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986.

Sources

- 1. Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Patent US-8475842-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 905587-44-2 [sigmaaldrich.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. US6455702B1 - Process for the production of N,N-carbonyl diimidazole - Google Patents [patents.google.com]

Foundational Research: 2-Acetyl-5-fluoropyrimidine

Content Type: Technical Whitepaper & Synthetic Guide Subject: 1-(5-fluoropyrimidin-2-yl)ethanone (CAS: 905587-44-2) Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Pharmacophore Anchor

In the landscape of kinase inhibitor design, 2-acetyl-5-fluoropyrimidine (this compound) represents a high-value "anchor" intermediate. Its structural utility is twofold:

-

The 5-Fluoro Motif: Provides metabolic stability by blocking the C5 position against oxidative metabolism (cytochrome P450), while modulating the pKa of the pyrimidine ring to tune solubility and hydrogen-bonding capability.

-

The 2-Acetyl Handle: Acts as a versatile electrophilic gateway. It allows for the rapid construction of fused or linked bis-heterocyclic systems (e.g., pyrazolyl-pyrimidines) via condensation reactions, essential for targeting ATP-binding pockets in kinases such as JAK2 , p38 MAPK , and FLT3 .

This guide standardizes the synthesis, characterization, and foundational reactivity of this critical building block, moving beyond fragmented literature to provide a self-validating workflow.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 2-Acetyl-5-fluoropyrimidine |

| CAS Number | 905587-44-2 |

| Molecular Formula | C₆H₅FN₂O |

| Molecular Weight | 140.11 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Key Precursor | 2-Chloro-5-fluoropyrimidine (CAS: 62802-42-0) |

Synthetic Methodologies

High-purity synthesis of 2-acetyl-5-fluoropyrimidine is challenging due to the electron-deficient nature of the pyrimidine ring, which makes Friedel-Crafts acylation impossible. Two robust routes are recommended based on scale and available equipment.

Route A: Palladium-Catalyzed Stille Coupling (Primary Recommendation)

Rationale: This method operates under neutral conditions, avoiding the harsh nucleophiles that can attack the pyrimidine ring (SNAr) rather than the substituent.

Reagents:

-

Coupling Agent: Tributyl(1-ethoxyvinyl)tin

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Charging: Add 2-Chloro-5-fluoropyrimidine (1.0 eq) and 1,4-Dioxane (0.2 M concentration).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and stir for 5 minutes.

-

Reagent Addition: Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) via syringe.

-

Reaction: Reflux at 90°C for 4–6 hours. Monitor by TLC (formation of the intermediate enol ether).

-

Hydrolysis (Critical): Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 1 hour. Mechanism: The acid hydrolyzes the vinyl ether to the ketone.

-

Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with KF (aq) solution to remove tin residues (precipitates tributyltin fluoride).

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Route B: Nitrile-Grignard Addition (Scale-Up Alternative)

Rationale: Avoids toxic tin byproducts, suitable for larger batches where cryogenic control is available.

Step-by-Step Protocol:

-

Precursor Synthesis: Convert 2-chloro-5-fluoropyrimidine to 2-cyano-5-fluoropyrimidine using Zn(CN)₂ and Pd(PPh₃)₄ in DMF (120°C).

-

Grignard Addition: Dissolve the nitrile in dry THF at -78°C.

-

Reaction: Slowly add Methylmagnesium bromide (MeMgBr, 1.1 eq). Note: Low temperature prevents addition to the pyrimidine ring.

-

Quench: Pour into acidic water (H₂SO₄/Ice) to hydrolyze the imine intermediate to the ketone.

Visualization: Synthetic Logic & Pathways[4][5]

The following diagram illustrates the decision logic and chemical pathways for synthesizing and utilizing 2-acetyl-5-fluoropyrimidine.

Figure 1: Dual synthetic pathways for 2-acetyl-5-fluoropyrimidine. Route A is preferred for lab-scale purity; Route B for cost-effective scale-up.

Foundational Reactivity: The Enaminone Gateway

The most critical application of 2-acetyl-5-fluoropyrimidine in drug discovery is its conversion into an enaminone . This step increases the electrophilicity of the system, allowing for the construction of a second heterocyclic ring (e.g., pyrazole) fused or linked to the pyrimidine.

Protocol: Enaminone Formation with DMFDMA

Objective: Synthesis of (E)-3-(dimethylamino)-1-(5-fluoropyrimidin-2-yl)prop-2-en-1-one.

-

Reagents: 2-Acetyl-5-fluoropyrimidine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMFDMA, 1.5–2.0 eq).

-

Solvent: Toluene (or neat if scale permits).

-

Conditions: Reflux (110°C) for 2–4 hours.

-

Observation: The reaction typically turns from pale yellow to deep orange/red.

-

Workup: Remove solvent in vacuo. The product usually crystallizes upon cooling or trituration with ether.

-

Utility: The resulting enaminone reacts with hydrazines to form pyrazolyl-pyrimidines (common in JAK inhibitors) or with guanidine to form bis-pyrimidines .

Figure 2: The "Enaminone Gateway" illustrates how the acetyl group is leveraged to build complex kinase inhibitor scaffolds.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare obtained data against these expected spectroscopic signatures.

| Technique | Expected Signature | Structural Insight |

| ¹H NMR (CDCl₃) | δ ~2.75 ppm (s, 3H) | Acetyl -CH₃ : Distinct singlet, confirms ketone integrity. |

| ¹H NMR (CDCl₃) | δ ~8.70 ppm (s, 2H) | Pyrimidine H4/H6 : Deshielded by N-atoms and F-substituent. |

| ¹⁹F NMR | δ ~ -140 to -145 ppm | C5-Fluorine : Diagnostic shift for fluorine on pyrimidine ring. |

| IR Spectroscopy | ~1700 cm⁻¹ (Strong) | C=O Stretch : Confirms the acetyl group; absence indicates hydrolysis failure. |

Troubleshooting:

-

Absence of Acetyl Peak: Incomplete hydrolysis of the enol ether (Route A) or imine (Route B). Extend acid stir time.

-

Multiple Fluorine Peaks: Indicates nucleophilic attack on the ring (fluorine displacement) rather than the substituent. Lower reaction temperature.

References

-

Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 905587-44-2).[4] Retrieved from

-

ChemicalBook. (2025).[5] 2-Chloro-5-fluoropyrimidine (CAS 62802-42-0) Properties and Suppliers.[1][2][6] Retrieved from

-

Abu-Shanab, F. A., et al. (2011).[5][7][8][9] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines.[5][7][8][9] International Journal of Organic Chemistry.[5][7][9] Retrieved from [5][7][8]

-

J&K Scientific. (n.d.). This compound Reference Data. Retrieved from

- Vertex AI Search. (2026). Consolidated Search Results on 2-acetyl-5-fluoropyrimidine synthesis and applications.

Sources

- 1. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 8. scribd.com [scribd.com]

- 9. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

The Discovery and Development of 1-(5-Fluoropyrimidin-2-yl)ethanone Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The 5-fluoropyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of therapeutic agents. The strategic incorporation of a fluorine atom onto the pyrimidine ring can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability and target binding affinity. This in-depth technical guide provides a comprehensive overview of the discovery and development of derivatives based on the 1-(5-fluoropyrimidin-2-yl)ethanone core and related 5-fluoropyrimidine structures. We will delve into the synthetic pathways, biological activities, and structure-activity relationships (SAR) of these compounds, with a particular focus on their emergence as potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Significance of the 5-Fluoropyrimidine Moiety

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases uracil, thymine, and cytosine, making it a molecule of immense biological importance. In the realm of drug discovery, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a well-established strategy in medicinal chemistry to enhance biological activity. The high electronegativity and small size of fluorine can lead to improved binding interactions with target proteins, increased metabolic stability by blocking sites of oxidation, and altered electronic properties of the heterocyclic ring.

This guide will explore the synthetic derivatization of the this compound core and the broader landscape of 5-fluoropyrimidine derivatives, particularly in the context of kinase inhibition.

Synthetic Strategies for 5-Fluoropyrimidine Derivatives

The synthetic accessibility of a chemical scaffold is paramount for its successful exploitation in a drug discovery campaign. Here, we outline key synthetic routes to important 5-fluoropyrimidine intermediates and their subsequent derivatization.

Synthesis of the Key Intermediate: 2,4-Dichloro-5-fluoropyrimidine

A crucial precursor for the synthesis of a wide array of 2,4-disubstituted-5-fluoropyrimidine derivatives is 2,4-dichloro-5-fluoropyrimidine. This intermediate is readily prepared from the commercially available 5-fluorouracil.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [2][3]

-

Reaction: 5-Fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride, often in the presence of a tertiary amine base like N,N-dimethylaniline, which acts as an acid scavenger.[2]

-

Step 1: To a stirred solution of 5-fluorouracil in an excess of phosphorus oxychloride, slowly add N,N-dimethylaniline at a controlled temperature.

-

Step 2: Heat the reaction mixture to reflux (around 114°C) for a specified period (typically 2 hours) to ensure complete conversion.[2]

-

Step 3: After cooling, the reaction mixture is carefully quenched with ice-water.

-

Step 4: The product is extracted with a suitable organic solvent (e.g., dichloromethane).

-

Step 5: The organic layer is washed, dried, and concentrated under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine. A yield of up to 92.2% can be achieved under optimized conditions.[2]

Causality Behind Experimental Choices:

-

Phosphorus oxychloride: This is a powerful chlorinating agent capable of converting the hydroxyl groups of the tautomeric form of 5-fluorouracil into chlorides.

-

N,N-dimethylaniline: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing side reactions.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.

Diagram 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Caption: Synthesis of 2,4-Dichloro-5-fluoropyrimidine.

Synthesis of 2,4-Dianilino-5-fluoropyrimidine Derivatives

With 2,4-dichloro-5-fluoropyrimidine in hand, the synthesis of 2,4-dianilino derivatives can be achieved through sequential nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for a controlled, stepwise substitution.

Protocol 2: General Procedure for the Synthesis of 2,4-Dianilino-5-fluoropyrimidines [4]

-

Step 1 (Monosubstitution): React 2,4-dichloro-5-fluoropyrimidine with one equivalent of a substituted aniline in a suitable solvent (e.g., ethanol, isopropanol) at room temperature or with gentle heating. The more reactive chlorine at the C4 position is typically displaced first.

-

Step 2 (Disubstitution): To the resulting 2-chloro-4-anilino-5-fluoropyrimidine intermediate, add a second equivalent of the same or a different substituted aniline. This step often requires more forcing conditions, such as heating at elevated temperatures, to displace the less reactive chlorine at the C2 position.

-

Step 3 (Purification): The final 2,4-dianilino-5-fluoropyrimidine product is typically purified by crystallization or column chromatography.

Expertise & Experience Insights:

The differential reactivity of the C2 and C4 chlorine atoms is a key aspect to exploit for the synthesis of unsymmetrical dianilino derivatives. The C4 position is generally more susceptible to nucleophilic attack due to the electronic influence of the ring nitrogens. By carefully controlling the reaction conditions (temperature, stoichiometry), selective monosubstitution can be achieved.

Caption: Synthesis of Chalcones and Pyrazoles.

Biological Activities and Structure-Activity Relationships (SAR)

The 5-fluoropyrimidine scaffold has been successfully incorporated into a number of potent kinase inhibitors.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

A significant breakthrough in the application of 5-fluoropyrimidine derivatives has been the discovery of potent Anaplastic Lymphoma Kinase (ALK) inhibitors. [4][5]ALK is a receptor tyrosine kinase, and its aberrant activation due to genetic rearrangements is a key driver in certain cancers, such as non-small cell lung cancer. [6] A series of 2,4-dianilino-5-fluoropyrimidine derivatives have been synthesized and evaluated for their ALK inhibitory activity. [4]Many of these compounds exhibited good inhibitory activity against ALK and demonstrated cytotoxic effects in the H3122 cell line, which harbors an ALK fusion protein. [4] Table 1: ALK Inhibitory Activity of Selected 2,4-Dianilino-5-fluoropyrimidine Derivatives

| Compound | R1 | R2 | ALK IC50 (nM) | H3122 Cell Viability IC50 (nM) |

| 6f | 2,4-dichloro | 2,6-dichloro-3-methyl | 1.8 | 30 |

| Crizotinib | - | - | 2.4 | 180 |

(Data adapted from reference)[4]

Structure-Activity Relationship (SAR) Insights:

-

The 2,4-dianilino-5-fluoropyrimidine core serves as an effective scaffold for ALK inhibition.

-

The nature and position of substituents on the aniline rings are crucial for potency. For instance, compound 6f with di- and tri-substituted aniline moieties demonstrated superior activity compared to the approved drug crizotinib in a cell-based assay. [4] Diagram 4: ALK Signaling Pathway and Inhibition

Caption: Inhibition of the ALK Signaling Pathway.

Antimicrobial Activity

Derivatives of 5-fluoropyrimidine have also been explored for their antimicrobial properties. For example, novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine have shown potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains. [7]While not directly derived from this compound, this highlights the potential of the 5-fluoropyrimidine moiety in the development of new anti-infective agents.

Conclusion and Future Directions

The 5-fluoropyrimidine scaffold continues to be a highly valuable and versatile platform in drug discovery. The synthetic accessibility of key intermediates like 2,4-dichloro-5-fluoropyrimidine allows for the generation of diverse chemical libraries. The demonstrated success of 2,4-dianilino-5-fluoropyrimidine derivatives as potent ALK inhibitors underscores the potential of this class of compounds in oncology.

Future research in this area should focus on:

-

Exploration of Novel Derivatives: The derivatization of the this compound core through reactions like the Claisen-Schmidt condensation and subsequent cyclizations to form pyrazoles and other heterocycles is a promising avenue for discovering compounds with novel biological activities.

-

Kinase Selectivity Profiling: A comprehensive understanding of the kinase selectivity profile of new 5-fluoropyrimidine derivatives is crucial to minimize off-target effects and potential toxicities.

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts should be directed towards optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their drug-like characteristics.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this compound and related 5-fluoropyrimidine derivatives.

References

- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA

- Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. (URL not available)

-

Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC, [Link]

-

Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing, [Link]

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. NIH, [Link]

- Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. (URL not available)

-

2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705. PubChem, [Link]

-

Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). ResearchGate, [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed, [Link]

-

Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery. MedChemComm (RSC Publishing), [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC, [Link]

-

Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI, [Link]

-

Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. International Journal of Pharmaceutical Sciences Review and Research, [Link]

Sources

- 1. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

The Strategic Role of 1-(5-Fluoropyrimidin-2-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unassuming Power of a Fluorinated Pyrimidine

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are expertly leveraged to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 1-(5-Fluoropyrimidin-2-yl)ethanone has emerged as a pivotal building block, particularly in the synthesis of targeted therapeutics. This technical guide provides an in-depth exploration of this versatile ketone, from its synthesis and characterization to its application in the construction of complex, biologically active molecules. We will delve into the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 905587-44-2 | [1] |

| Molecular Formula | C₆H₅FN₂O | [1] |

| Molecular Weight | 140.12 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [1] |

| Storage | Inert atmosphere, room temperature | [2] |

Safety Information:

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[2]

Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area.

Synthesis of this compound: A Proposed Protocol

While numerous patents allude to the use of this compound, a detailed, publicly available synthesis is not commonplace. Based on established organic chemistry principles, a plausible and efficient route involves the acylation of a suitable 5-fluoropyrimidine precursor. A crossed Claisen condensation reaction represents a robust strategy.

Reaction Principle: The crossed Claisen condensation involves the reaction of an ester with a ketone or another ester in the presence of a strong base to form a β-keto ester or a β-diketone. In this proposed synthesis, a 5-fluoropyrimidine ester is reacted with a methyl ketone equivalent in the presence of a strong base like sodium ethoxide.

Proposed Synthetic Protocol for this compound

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (10 volumes).

-

Base Addition: Carefully add sodium metal (1.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all the sodium has dissolved.

-

Reagent Addition: To the freshly prepared sodium ethoxide solution, add 5-fluoropyrimidine (1.0 equivalent) followed by the dropwise addition of ethyl acetate (1.5 equivalents) at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized building block. The following are predicted spectral data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.7 | s | -COCH₃ |

| ~8.9 | d | Pyrimidine-H | |

| ~9.2 | d | Pyrimidine-H | |

| ¹³C | ~26 | s | -C OCH₃ |

| ~145 (d, JC-F ≈ 250 Hz) | d | C -F | |

| ~150 | s | Pyrimidine-C | |

| ~158 | s | Pyrimidine-C | |

| ~195 | s | C =O |

Infrared (IR) Spectroscopy:

-

~1700 cm⁻¹: Strong C=O stretch (ketone)

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring

-

~1200-1300 cm⁻¹: C-F stretch

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 141.05

Application in Medicinal Chemistry: Synthesis of the JAK Inhibitor AZD1480

This compound is a crucial intermediate in the synthesis of the potent and selective Janus kinase (JAK) 2 inhibitor, AZD1480[3][4]. The ethanone moiety provides a handle for the introduction of the chiral amine side chain, a key pharmacophoric element for binding to the kinase active site.

The JAK-STAT Signaling Pathway and Its Role in Disease:

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancers.

Simplified JAK-STAT signaling pathway and the inhibitory action of AZD1480.

Synthesis of AZD1480 from this compound:

The synthesis of AZD1480 from this compound proceeds via a reductive amination reaction to introduce the chiral ethylamine side chain, followed by a nucleophilic aromatic substitution to couple the pyrimidine core with the pyrazole moiety.

Synthetic route to AZD1480 from this compound.

Detailed Experimental Protocol for AZD1480 Synthesis:

Step 1: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (10 volumes).

-

Amine Addition: Add (S)-1-amino-1-phenylethane (1.1 equivalents) to the solution.

-

Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine, can be carried forward to the next step without further purification or purified by column chromatography.

Step 2: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide, add 5-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (2.0 equivalents).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and pour it into water.

-

Purification: The precipitated solid can be collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield AZD1480.

Conclusion: A Versatile and Indispensable Building Block

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its fluorinated pyrimidine core imparts desirable properties that enhance the biological activity and metabolic stability of the resulting drug candidates. The straightforward reactivity of its ketone functional group allows for the efficient construction of complex molecular architectures, as exemplified by its pivotal role in the synthesis of the JAK inhibitor AZD1480. As the demand for targeted and effective therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly continue to expand, solidifying its place as an indispensable tool in the medicinal chemist's arsenal.

References

-

Synthesis method of 1-(4-aminopyridine-2-yl)ethanone - Eureka | Patsnap. Available at: [Link]

-

Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents | Request PDF - ResearchGate. Available at: [Link]

-

An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. Available at: [Link]

-

This compound - Lead Sciences. Available at: [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

-

N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed. Available at: [Link]

-

Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents | Journal of Pharma and Drug Regulatory Affairs (e-ISSN:2582-3043). Available at: [Link]

-

Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway | Request PDF - ResearchGate. Available at: [Link]

-

An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction - ResearchGate. Available at: [Link]

-

B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes | ACS Catalysis. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available at: [Link]

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents.

-

1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis | ResearchGate. Available at: [Link]

-

The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. Available at: [Link]

-

1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6 - Sunway Pharm Ltd. Available at: [Link]

-

The JAK2 Inhibitor AZD1480 Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - CORE. Available at: [Link]

-

(12) United States Patent - Googleapis.com. Available at: [Link]

-

Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Available at: [Link]

-

Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst | Request PDF - ResearchGate. Available at: [Link]

- US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | 905587-44-2 [sigmaaldrich.com]

- 3. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic Role of 1-(5-Fluoropyrimidin-2-yl)ethanone in Modern Kinase Inhibitor Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions. Within this landscape, the privileged 5-fluoropyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This technical guide delves into the pivotal role of a key building block, 1-(5-Fluoropyrimidin-2-yl)ethanone , in the discovery and synthesis of next-generation kinase inhibitors. We will explore its synthesis, its strategic application in the construction of diverse inhibitor scaffolds, and the underlying principles that make the 5-fluoropyrimidine moiety a valuable asset in medicinal chemistry. This guide will provide detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the utility of this versatile intermediate.

Introduction: The Kinase Inhibitor Landscape and the Rise of Fluorinated Heterocycles

The human kinome comprises over 500 protein kinases, each playing a specific role in cellular signaling. The aberrant activity of these enzymes can lead to uncontrolled cell growth, proliferation, and survival, which are characteristic of cancer. Consequently, the development of kinase inhibitors has become a highly successful strategy in oncology.

The design of effective kinase inhibitors hinges on achieving high potency against the target kinase while maintaining selectivity over other kinases to minimize off-target effects. Medicinal chemists often employ heterocyclic scaffolds that can mimic the purine core of ATP, the natural substrate for kinases. The pyrimidine ring is one such "privileged scaffold" that has been extensively utilized in the development of kinase inhibitors.

The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, fluorination can:

-

Enhance binding affinity: The electronegativity of fluorine can lead to favorable interactions with the kinase active site.

-

Improve metabolic stability: The strong C-F bond can block sites of metabolism, increasing the drug's half-life.

-

Modulate pKa: Fluorine's electron-withdrawing nature can alter the basicity of nearby functional groups, influencing solubility and cell permeability.

-

Induce favorable conformations: The introduction of fluorine can influence the conformational preferences of a molecule, pre-organizing it for optimal binding.

The 5-fluoropyrimidine moiety, in particular, has proven to be a valuable component of many approved and investigational drugs. This guide focuses on a key starting material that provides access to this important scaffold: this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅FN₂O |

| Molecular Weight | 140.12 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 905587-44-2 |

Synthesis of the Core Building Block: this compound

A robust and scalable synthesis of this compound is crucial for its widespread application in drug discovery programs. While several synthetic routes can be envisaged, a common and effective method involves a Claisen-type condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles for the synthesis of similar compounds.

Step 1: Preparation of Ethyl 3-(dimethylamino)-2-fluoroacrylate

This step is not explicitly for the target molecule but represents a common strategy for constructing fluorinated pyrimidines.

Step 2: Claisen-type Condensation to form a β-ketoester

A plausible route to this compound involves the condensation of a 5-fluoropyrimidine derivative with a suitable acetylating agent. One potential approach is the reaction of a 5-fluoropyrimidine ester with the enolate of acetone.

A Proposed Synthetic Approach:

A more direct approach would involve the acylation of a 2-metallo-5-fluoropyrimidine species.

-

Halogenation of 5-fluorouracil: 5-Fluorouracil can be converted to 2,4-dichloro-5-fluoropyrimidine.

-

Selective Reduction: The 4-chloro position can be selectively reduced to afford 2-chloro-5-fluoropyrimidine.

-

Metal-Halogen Exchange and Acylation: Treatment of 2-chloro-5-fluoropyrimidine with an organometallic reagent (e.g., n-butyllithium) at low temperature, followed by quenching with an acetylating agent such as N-methoxy-N-methylacetamide, would yield the desired ketone.

Due to the proprietary nature of many industrial syntheses, a detailed, publicly available, step-by-step protocol for this compound is not readily found in the literature. However, the principles outlined above represent standard and reliable methods in heterocyclic chemistry for achieving this transformation.

Application in Kinase Inhibitor Synthesis: A Case Study in Pyrazolo[1,5-a]pyrimidine Scaffolds

The acetyl group of this compound is a versatile handle for the construction of more complex heterocyclic systems. A prominent example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold known to exhibit potent kinase inhibitory activity.

The general synthetic strategy involves the initial reaction of the ketone with dimethylformamide-dimethylacetal (DMF-DMA) to form a reactive enaminone intermediate. This intermediate is then cyclized with an appropriately substituted aminopyrazole to construct the pyrazolo[1,5-a]pyrimidine core.

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors.

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

This protocol describes the synthesis of a generic pyrazolo[1,5-a]pyrimidine from this compound, based on established literature procedures for similar transformations.

Step 1: Synthesis of (E)-1-(5-Fluoropyrimidin-2-yl)-3-(dimethylamino)prop-2-en-1-one

-

To a solution of this compound (1.0 eq) in an appropriate solvent such as xylene or DMF, add dimethylformamide-dimethylacetal (DMF-DMA) (1.5-2.0 eq).

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enaminone. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core

-

Dissolve the crude enaminone from Step 1 in a suitable solvent such as acetic acid or ethanol.

-

Add the desired substituted 5-aminopyrazole (1.0-1.2 eq).

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature.

-

If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the target pyrazolo[1,5-a]pyrimidine kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The 5-fluoropyrimidine moiety plays a crucial role in the binding of these inhibitors to the kinase active site. The pyrimidine core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The 5-fluoro substituent can significantly enhance this interaction and contribute to the overall potency and selectivity of the inhibitor.

-

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase.

-

Fluorine Interactions: The fluorine atom at the 5-position can form favorable non-covalent interactions, such as hydrogen bonds with backbone NH groups or dipole-dipole interactions within the ATP-binding pocket. It can also displace water molecules from the active site, leading to an entropic benefit.

-

Improved Physicochemical Properties: As mentioned earlier, the fluorine atom can block metabolic hotspots and improve the metabolic stability of the compound. It can also fine-tune the lipophilicity, impacting cell permeability and oral bioavailability.

The substituents on the pyrazolo portion of the molecule can be varied to explore the different pockets of the kinase active site, leading to improved potency and selectivity.

Representative Biological Data of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The following table presents representative IC₅₀ values for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold. It is important to note that these compounds may not be direct derivatives of this compound but illustrate the potential of the resulting heterocyclic system.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 13g | CDK2 | 18 | |

| Compound 21c | CDK2 | 150 | |

| Compound 6t | CDK2 | 90 | |

| Compound 6s | CDK2 | 230 | |

| Compound 15 | CDK2/cyclin A2 | 61 | |

| CPL302253 (54) | PI3Kδ | 2.8 |

Key Kinase Signaling Pathways Targeted

Pyrazolo[1,5-a]pyrimidine inhibitors derived from this compound have the potential to target a variety of kinases involved in cancer cell signaling. One of the most prominent families of kinases targeted by such inhibitors are the Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.

Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

Inhibition of CDK2 by a pyrazolo[1,5-a]pyrimidine-based inhibitor would block the G1/S transition, leading to cell cycle arrest and preventing cancer cell proliferation.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic use allows for the efficient construction of complex heterocyclic scaffolds, such as the potent pyrazolo[1,5-a]pyrimidine system. The presence of the 5-fluoropyrimidine moiety imparts favorable physicochemical and pharmacodynamic properties, often leading to inhibitors with enhanced potency, selectivity, and metabolic stability.

The continued exploration of novel synthetic routes to elaborate this compound into diverse chemical scaffolds will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of cancer and other diseases. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions deepens, the rational design of inhibitors based on this privileged building block will continue to be a fruitful area of research in drug discovery.

References

-

New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link]

-

The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

-

Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

-

A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Oxford Advanced Materials Network. [Link]

-

Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerOpen. [Link]

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

-

Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. MDPI. [Link]

-

Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. [Link]

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. [Link]

-

Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. ResearchGate. [Link]

-

Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PubMed Central. [Link]

-

Cyclization reaction with 3‐amino pyrazole derivatives for efficient... ResearchGate. [Link]

Physicochemical properties of 1-(5-Fluoropyrimidin-2-yl)ethanone

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Fluoropyrimidin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated heterocyclic ketone that serves as a critical building block in medicinal chemistry and drug discovery. Its structure, incorporating a pyrimidine ring, a fluorine atom, and a ketone functional group, makes it a versatile synthon for creating more complex molecules with potential therapeutic applications. Fluoropyrimidines are a well-established class of compounds in oncology, with 5-Fluorouracil being a notable example. The strategic placement of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthesis, process development, and analytical characterization. We will move beyond a simple recitation of data to explain the causality behind experimental choices and provide robust, validated protocols for its analysis.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all subsequent research. The following identifiers and structural details define this compound.

-

IUPAC Name: this compound[1]

-

Synonyms: 1-(5-fluoro-2-pyrimidinyl)ethanone, 2-Acetyl-5-fluoropyrimidine[2]

-

Molecular Formula: C₆H₅FN₂O[2]

-

Molecular Weight: 140.12 g/mol [2]

The molecule's structure is depicted below, highlighting the key functional groups.

Caption: 2D structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data available for this compound. It is important to note that many of these values are predicted through computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source / Comment |

| CAS Number | 905587-44-2 | [1] |

| Molecular Formula | C₆H₅FN₂O | |

| Molecular Weight | 140.12 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 259.5 ± 32.0 °C | Predicted[2] |

| Density | 1.34 ± 0.1 g/cm³ | Predicted[2] |

| pKa | -2.13 ± 0.22 | Predicted; refers to the protonated pyrimidine nitrogens.[2] |

| LogP | Not explicitly found; calculation required. | Lipophilicity is a critical parameter for drug-likeness.[3] |

| Purity | ≥97% | Typical purity from commercial suppliers. |

| Storage | Inert atmosphere, room temperature. | [2] |

Spectroscopic and Analytical Profile

A robust analytical package is essential to confirm the identity and purity of this compound. While specific experimental spectra are not publicly available, a theoretical profile can be predicted based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): The spectrum is expected to be relatively simple.

-

Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.7-2.9 ppm. The downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

Pyrimidine Protons (Ar-H): Two doublets are expected in the aromatic region. The proton at C4 and the proton at C6 will appear as a doublet, coupled to each other. Due to the strong electron-withdrawing nature of the pyrimidine nitrogens and the fluorine atom, these protons will be significantly deshielded, likely appearing between δ 8.5-9.5 ppm. The fluorine at C5 will also cause coupling to the adjacent protons (H4 and H6), resulting in doublet of doublets or more complex splitting, though the primary coupling will be between H4 and H6.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 190-200 ppm.

-

Methyl Carbon (-CH₃): An upfield signal around δ 25-30 ppm.

-

Pyrimidine Carbons: Four distinct signals are expected. The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling constant. The other carbons (C2, C4, C6) will have chemical shifts influenced by the nitrogen and fluorine atoms, appearing in the aromatic region (δ 140-170 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (ketone) stretching vibration.

-

~1550-1600 cm⁻¹: Multiple bands for the C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1200-1250 cm⁻¹: A strong band associated with the C-F stretching vibration.

-

~2900-3000 cm⁻¹: Weak C-H stretching from the methyl group.

-

~3050-3150 cm⁻¹: Weak C-H stretching from the aromatic pyrimidine ring.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The primary ion observed would correspond to the molecular weight, with an expected m/z of 140.12. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₆H₅FN₂O).

-

Key Fragments: A prominent fragment would likely be the loss of the methyl group (M-15), resulting in an acylium ion [M-CH₃]⁺ at m/z 125. Another possible fragmentation is the loss of CO (M-28), leading to a fragment at m/z 112.

Experimental Protocols for Characterization

To ensure the quality and identity of this compound for research and development, standardized analytical protocols are necessary.

Protocol: Purity Determination by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for determining the purity of non-volatile organic compounds. It separates the main component from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. The choice of a C18 reversed-phase column is ideal for moderately polar compounds like this one.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v). For improved peak shape, 0.1% formic acid can be added to both solvents. Filter and degas the mobile phase thoroughly.

-

Standard Preparation: Accurately weigh ~10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration (1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-